molecular formula C19H23N3 B11986846 4-Benzyl-N-(3-methylbenzylidene)-1-piperazinamine CAS No. 303095-40-1

4-Benzyl-N-(3-methylbenzylidene)-1-piperazinamine

Cat. No.: B11986846
CAS No.: 303095-40-1
M. Wt: 293.4 g/mol
InChI Key: XGJODSAQINWRJF-HMMYKYKNSA-N
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Description

4-Benzyl-N-(3-methylbenzylidene)-1-piperazinamine is an organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse pharmacological properties and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-N-(3-methylbenzylidene)-1-piperazinamine typically involves the condensation of 4-benzylpiperazine with 3-methylbenzaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux conditions for several hours to ensure complete condensation. After the reaction is complete, the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality. The use of high-purity starting materials and advanced purification techniques, such as column chromatography, further enhances the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-N-(3-methylbenzylidene)-1-piperazinamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the benzylidene moiety, leading to the formation of corresponding benzylidene oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically reduce the imine group to form secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring is substituted with various nucleophiles, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halides or amines in the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Benzylidene oxides.

    Reduction: Secondary amines.

    Substitution: Piperazine derivatives with various substituents.

Scientific Research Applications

4-Benzyl-N-(3-methylbenzylidene)-1-piperazinamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

    Biology: Investigated for its potential as a bioactive compound. Studies have shown that piperazine derivatives can exhibit antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic effects. Piperazine derivatives are known to interact with various biological targets, making them candidates for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Benzyl-N-(3-methylbenzylidene)-1-piperazinamine involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target. For example, in medicinal applications, the compound may interact with neurotransmitter receptors, leading to changes in neuronal signaling.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperazine: A precursor in the synthesis of 4-Benzyl-N-(3-methylbenzylidene)-1-piperazinamine. It shares the piperazine core but lacks the benzylidene moiety.

    3-Methylbenzylideneamine: Another precursor that provides the benzylidene group. It lacks the piperazine ring.

    N-Benzylpiperazine: A structurally similar compound with different substituents on the piperazine ring.

Uniqueness

This compound is unique due to its specific combination of the piperazine ring and the benzylidene moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and interact with multiple biological targets sets it apart from other similar compounds.

Properties

CAS No.

303095-40-1

Molecular Formula

C19H23N3

Molecular Weight

293.4 g/mol

IUPAC Name

(E)-N-(4-benzylpiperazin-1-yl)-1-(3-methylphenyl)methanimine

InChI

InChI=1S/C19H23N3/c1-17-6-5-9-19(14-17)15-20-22-12-10-21(11-13-22)16-18-7-3-2-4-8-18/h2-9,14-15H,10-13,16H2,1H3/b20-15+

InChI Key

XGJODSAQINWRJF-HMMYKYKNSA-N

Isomeric SMILES

CC1=CC(=CC=C1)/C=N/N2CCN(CC2)CC3=CC=CC=C3

Canonical SMILES

CC1=CC(=CC=C1)C=NN2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

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